Mechanistic Divergence from S-Methyl Chlorothioformate — SN1-Dominant Pathway in S-Isopropyl vs. Addition-Elimination Dominance in Methyl Analog
Extended Grunwald-Winstein equation analysis reveals that S-isopropyl chlorothioformate exhibits an l value (sensitivity to solvent nucleophilicity) of 0.38 and an m value (sensitivity to solvent ionizing power) of 0.72, consistent with a stepwise SN1 mechanism involving rear-side nucleophilic solvation of a developing acylium ion in all solvents except 100% ethanol [1]. In contrast, S-methyl chlorothioformate solvolyzes predominantly by an addition-elimination pathway across the range of solvents studied [1][2]. This mechanistic distinction is quantitative and solvent-system dependent.
| Evidence Dimension | Solvolysis mechanism preference via Grunwald-Winstein parameters |
|---|---|
| Target Compound Data | l = 0.38; m = 0.72; dominant SN1 with rear-side nucleophilic solvation in all solvents except 100% EtOH |
| Comparator Or Baseline | S-Methyl chlorothioformate: dominant addition-elimination (A-E) pathway across the solvent range studied |
| Quantified Difference | S-isopropyl exhibits mechanistic inversion to SN1-dominance vs. A-E-dominance for S-methyl; quantitative l/m ratios confirm divergent pathway preferences |
| Conditions | Extended Grunwald-Winstein equation applied to solvolysis rate data at 25.0°C across multiple solvents (ethanol-water, methanol-water, acetone-water, TFE-ethanol, HFIP-water mixtures) [1][2] |
Why This Matters
Selection of S-isopropyl chlorothioformate over S-methyl chlorothioformate enables access to SN1-dominant solvolytic reactivity, which is critical for studies of carbocation stabilization, rear-side nucleophilic solvation phenomena, or applications where addition-elimination pathways must be suppressed.
- [1] D'Souza, M.J.; Mahon, B.P.; Kevill, D.N. Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. International Journal of Molecular Sciences 2010, 11, 2597-2611. View Source
- [2] D'Souza, M.J.; Hailey, S.M.; Kevill, D.N. Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. International Journal of Molecular Sciences 2010, 11, 2253-2266. View Source
